molecular formula C16H8K2N2O8S2 B8034544 dipotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate

dipotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate

Cat. No.: B8034544
M. Wt: 498.6 g/mol
InChI Key: PLXHLMUZUKUFAR-QDBORUFSSA-L
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Description

. This compound is a derivative of indigo, characterized by its unique structure that includes two indole units connected through a double bond and substituted with sulfonate groups. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’-disulfonate typically involves the oxidation of indigo in the presence of sulfuric acid and potassium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to achieve a high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Dipotassium 3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and proteins involved in oxidative stress and inflammation, modulating their activity and leading to therapeutic effects. The sulfonate groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Indigo: The parent compound from which dipotassium 3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’-disulfonate is derived.

    Indigo Carmine: Another derivative of indigo with similar applications in dyeing and staining.

    Sulfonated Indigo Derivatives: Compounds with similar structures but different sulfonate group substitutions.

Uniqueness: Dipotassium 3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’-disulfonate is unique due to its specific sulfonate substitutions, which enhance its solubility and reactivity compared to other indigo derivatives. This makes it particularly valuable in applications requiring high solubility and specific reactivity.

Properties

IUPAC Name

dipotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b14-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXHLMUZUKUFAR-QDBORUFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])N2.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/N2.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8K2N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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